Dihydrokavain

概要

説明

ジヒドロカワインは、カバカワ植物(Piper methysticum)に見られる6つの主要なカバ ラクトンの一つです。ジヒドロカワインは、その不安解消効果で知られており、カバの鎮静効果に大きく貢献しています 。構造的には、ジヒドロカワインはカワインと類似しており、C7位における二重結合の飽和のみが異なります 。

準備方法

合成経路と反応条件: ジヒドロカワインの合成には、6-フェニルエチル-6-バレロラクトンの調製、続いてジヒドロレゾルシノールのアルキル化、逆クラ イゼン反応が含まれます 。反応条件は通常、クロロホルムとメタノールを溶媒として、アルカリ性条件下で行われます 。

工業的生産方法: ジヒドロカワインの工業的生産は、多くの場合、カバ根からの抽出に続いて、クロマトグラフィー技術を用いた精製によって達成されます。抽出プロセスには、ヘキサンなどの溶媒を使用し、ジヒドロカワインを高収率で確保します 。

化学反応の分析

反応の種類: ジヒドロカワインは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 通常、過マンガン酸カリウムや過酸化水素などの酸化剤を使用します。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用することで達成できます。

置換: 多くの場合、臭素や塩素などの試薬を用いたハロゲン化反応が含まれます。

主な生成物: これらの反応から生成される主な生成物には、ヒドロキシル化誘導体とハロゲン化化合物があります 。

4. 科学研究への応用

ジヒドロカワインは、科学研究において幅広い用途があります。

化学: カバ ラクトンの反応性を研究するためのモデル化合物として使用されます。

科学的研究の応用

Pharmacological Properties

Dihydrokavain exhibits various pharmacological properties that make it a subject of interest in clinical research:

- Anxiolytic Effects : this compound has been shown to modulate GABAergic activity in the brain, leading to anxiolytic effects. In studies using neonatal rat models, this compound significantly reduced neuronal discharge rates in the nucleus tractus solitarius, suggesting its potential as an anxiolytic agent by enhancing GABAergic neurotransmission .

- Anti-inflammatory and Neuroprotective Effects : Research indicates that this compound may have anti-inflammatory properties. It has been implicated in reducing inflammation and protecting against neurodegenerative conditions, potentially through modulation of excitatory neurotransmitters in the brain .

- Metabolic Effects : this compound has shown promise in improving glycemic control by modulating AMPK target genes expression. This suggests a potential role in managing metabolic disorders such as diabetes .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- In Vitro Studies on GABAergic Activity :

- Metabolism Studies :

- Animal Studies on Anti-inflammatory Effects :

Potential Therapeutic Applications

Given its pharmacological properties and mechanisms of action, this compound may have several therapeutic applications:

- Anxiety Disorders : Due to its anxiolytic effects mediated through GABA receptor modulation, this compound could be explored as a treatment for anxiety disorders.

- Neurodegenerative Diseases : Its neuroprotective properties may position this compound as a candidate for further research in neurodegenerative diseases like Alzheimer's or Parkinson's disease.

- Metabolic Disorders : The compound's ability to improve glycemic control presents opportunities for exploring its use in diabetes management.

作用機序

ジヒドロカワインは、主に脳内のガンマアミノ酪酸(GABA)受容体の調節を介して効果を発揮します。ジヒドロカワインはGABA作動性神経伝達を強化し、不安解消効果と鎮静効果をもたらします 。さらに、ジヒドロカワインはモノアミンオキシダーゼBを阻害することが示されており、これは気分を高める効果に寄与する可能性があります 。

6. 類似の化合物との比較

ジヒドロカワインは、カワイン、メチスティシン、ジヒドロメチスティシン、ヤンゴニン、デスメトキシヤンゴニンなど、他のカバ ラクトンと構造的に類似しています 。ジヒドロカワインとカワインの主な違いは、C7位における二重結合の飽和です 。両方の化合物は同様の薬理効果を共有していますが、ジヒドロカワインはより強い抗炎症効果で知られています 。

類似の化合物:

- カワイン

- メチスティシン

- ジヒドロメチスティシン

- ヤンゴニン

- デスメトキシヤンゴニン

ジヒドロカワインのユニークな構造的特徴と薬理学的プロファイルは、科学研究と産業応用の両方において重要な化合物となっています。

類似化合物との比較

- Kavain

- Methysticin

- Dihydromethysticin

- Yangonin

- Desmethoxyyangonin

Dihydrokavain’s unique structural features and pharmacological profile make it a compound of significant interest in both scientific research and industrial applications.

生物活性

Dihydrokavain (DHK) is a kavalactone derived from the root of the kava plant (Piper methysticum), known for its psychoactive properties and potential therapeutic effects. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolism, neuroprotective effects, and implications in cancer research.

Chemical Composition and Pharmacokinetics

This compound is one of several kavalactones, which are lipophilic lactones responsible for the biological effects of kava. The primary constituents include:

- Kavain

- This compound

- Methysticin

- Dihydromethysticin

- Yangonin

- Desmethoxyyangonin

Research indicates that this compound exhibits high lipid solubility, facilitating rapid absorption in the gastrointestinal tract. A study showed that this compound reached peak concentrations in the brain within 5 minutes after intraperitoneal administration in mice, with a maximum concentration of 29.3 ng/mg wet brain tissue .

Metabolism

This compound undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes. The metabolic pathways include hydroxylation and ring-opening reactions. In male albino rats, nine metabolites were identified after administration of this compound, with 12-hydroxythis compound being the most abundant . The following table summarizes key metabolites and their formation:

| Metabolite | Type | Notes |

|---|---|---|

| 12-Hydroxythis compound | Hydroxylated | Most abundant metabolite |

| 8-Hydroxythis compound | Hydroxylated | |

| 11,12-Dihydroxythis compound | Hydroxylated | |

| Ring-opened metabolites | Ring-opening | Formed in a nearly 2:1 ratio with hydroxylated forms |

Neuroprotective Effects

This compound has been studied for its neuroprotective properties. It appears to mitigate brain injury caused by ischemia. In animal models, combinations of this compound with other kavalactones like methysticin have shown promise in reducing infarction size .

A notable study demonstrated that this compound's rapid penetration into the brain correlates with its potential to exert neuroprotective effects against oxidative stress and neuroinflammation. This suggests that this compound may be beneficial in treating neurodegenerative diseases.

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. A study explored its effects on various cancer cell lines, revealing that it could inhibit cell proliferation and induce apoptosis in certain types of cancer cells. The mechanism appears to involve modulation of cellular signaling pathways associated with growth and survival .

Case Studies

Several case studies have highlighted the effects of kava consumption on human health:

- Chronic Kava Drinkers : A pilot study involving chronic kava consumers showed significant levels of this compound and other kavalactones in plasma after ingestion, indicating rapid absorption and potential psychoactive effects .

- Urinary Metabolite Analysis : In another study, urinary metabolites were analyzed after administering kava extracts to healthy volunteers. The presence of hydroxylated forms of this compound was noted, suggesting active metabolism post-consumption .

特性

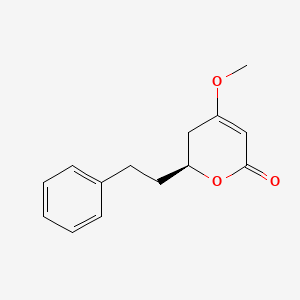

IUPAC Name |

(2S)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOYTQRREPYRIW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)O[C@H](C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033433 | |

| Record name | Dihydrokavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-63-3 | |

| Record name | Dihydrokavain | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrokawain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrokavain | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrokavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROKAWAIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW8ZGW9XRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。